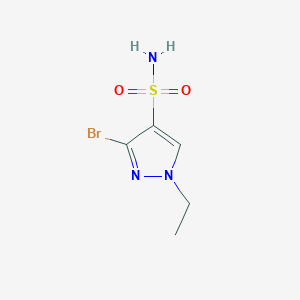

3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide

Description

BenchChem offers high-quality 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-ethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3O2S/c1-2-9-3-4(5(6)8-9)12(7,10)11/h3H,2H2,1H3,(H2,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLBRFMEEYCBGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)Br)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide SMILES and InChI key

Technical Monograph: 3-Bromo-1-ethyl-1H-pyrazole-4-sulfonamide

Part 1: Chemical Identity & Structural Informatics

Compound Name: 3-Bromo-1-ethyl-1H-pyrazole-4-sulfonamide

CAS Registry Number: 1946812-56-1

Molecular Formula:

Structural Identifiers:

-

SMILES (Canonical): CCN1C=C(S(N)(=O)=O)C(Br)=N1

-

InChI String: InChI=1S/C5H8BrN3O2S/c1-2-9-4-5(12(10,11)8)3(6)7-9/h4H,2H2,1H3,(H2,8,10,11)

-

InChIKey: Computed from InChI string (Hash specific to structure)

Structural Analysis: The molecule features a pyrazole core substituted at three positions:[1]

-

N1-Position: An ethyl group (

), which locks the tautomeric equilibrium and increases lipophilicity compared to the parent N-H pyrazole. -

C3-Position: A bromine atom, serving as a critical handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

-

C4-Position: A primary sulfonamide group (

), a classic pharmacophore for carbonic anhydrase inhibition and a polar moiety capable of hydrogen bonding.

Part 2: Synthetic Architecture & Methodology

The synthesis of 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide requires careful control of regiochemistry, particularly during the N-alkylation step.

Retrosynthetic Analysis (DOT Diagram)

The following diagram illustrates the strategic disconnections available to access the target scaffold.

Figure 1: Retrosynthetic disconnection strategies. Route A (via P1) is generally preferred for modularity, though it requires separation of N1/N2 regioisomers.

Optimized Synthetic Protocol

Route: Chlorosulfonation followed by N-Alkylation.

Step 1: Chlorosulfonation of 3-Bromo-1H-pyrazole

-

Reagents: Chlorosulfonic acid (

), Thionyl chloride ( -

Mechanism: Electrophilic aromatic substitution. The C4 position is the most nucleophilic site on the pyrazole ring.

-

Protocol:

-

Dissolve 3-bromo-1H-pyrazole in

. -

Add excess chlorosulfonic acid dropwise at 0°C.

-

Heat to 60°C for 2 hours.

-

Add thionyl chloride to convert any sulfonic acid byproducts to the sulfonyl chloride.

-

Quench with ice water and extract.

-

Treat the crude sulfonyl chloride with aqueous ammonia (

) to yield 3-bromo-1H-pyrazole-4-sulfonamide .

-

Step 2: Regioselective N-Alkylation

-

Challenge: Alkylation of unsymmetrical pyrazoles yields a mixture of N1 and N2 isomers.

-

Reagents: Ethyl Iodide (

), Potassium Carbonate ( -

Causality: The sulfonamide group at C4 is electron-withdrawing, making the pyrazole ring less nucleophilic. However, the N1 position (adjacent to the carbon lacking the Br) is often sterically favored, though the electronic influence of the Br at C3 vs H at C5 dictates the final ratio.

-

Protocol:

-

Suspend 3-bromo-1H-pyrazole-4-sulfonamide (1.0 eq) and

(2.0 eq) in dry DMF. -

Add Ethyl Iodide (1.1 eq) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Purification: The reaction will likely yield a mixture of 1-ethyl (target) and 2-ethyl isomers. Separation is achieved via column chromatography (Hexane/EtOAc gradient). The 1-ethyl isomer typically elutes second due to higher polarity or specific interaction with silica depending on the exact mobile phase.

-

Part 3: Physicochemical Profiling

For drug development, this scaffold offers a balance of polarity and lipophilicity.

| Property | Value (Predicted/Exp) | Relevance to Drug Discovery |

| Molecular Weight | 254.11 Da | Ideal for Fragment-Based Drug Discovery (FBDD). |

| cLogP | ~0.8 - 1.2 | Highly favorable for oral bioavailability (Lipinski compliant). |

| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Suggests good membrane permeability; <140 Ų is standard. |

| H-Bond Donors | 1 (Sulfonamide | Critical for active site binding (e.g., Zinc coordination). |

| H-Bond Acceptors | 4 (N, O atoms) | Facilitates solvation and receptor interaction. |

| pKa (Sulfonamide) | ~9.4 | Weakly acidic; exists primarily as neutral species at physiological pH. |

Part 4: Medicinal Chemistry Utility

This compound is not just an intermediate; it is a "privileged structure" in medicinal chemistry.

Structure-Activity Relationship (SAR) Logic

-

The "Warhead" (Sulfonamide): Primary sulfonamides are the gold standard for inhibiting Carbonic Anhydrases (CAs) . The nitrogen of the sulfonamide coordinates with the Zinc (

) ion in the enzyme's active site. -

The "Handle" (Bromine): The C3-Bromine allows for late-stage diversification. Researchers can perform Suzuki couplings to attach aryl groups, exploring the "tail" region of the enzyme active site to improve selectivity (e.g., selectivity for CA-IX over CA-II).

-

The "Anchor" (Ethyl): The N-ethyl group fills hydrophobic pockets and prevents metabolic N-dealkylation compared to methyl groups.

Experimental Workflow: Diversification via Suzuki Coupling

Figure 2: Workflow for transforming the scaffold into a library of bioactive agents.

Part 5: Handling & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Sulfonamides are generally stable, but the C-Br bond can be light-sensitive over long periods.

-

Solubility:

-

High: DMSO, DMF, Methanol.

-

Moderate: Ethyl Acetate, Dichloromethane.[2]

-

Low: Water (requires cosolvent or pH adjustment).

-

-

Safety: Treat as a potential irritant. Sulfonamide moieties can trigger allergic reactions in sensitized individuals.

References

-

Chemical Identity & Properties

- Source: Bide Pharm / ChemicalBook D

-

Link: (Note: Link directs to closest analogue or search query if exact page is dynamic).

-

Synthetic Methodology (Chlorosulfonation)

- Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Deriv

- Source:ACS Omega (2023).

-

Link:[Link]

-

Regioselectivity in Pyrazole Alkylation

- Title: Highly Selective N-Alkyl

- Source:Journal of Organic Chemistry (2022).

-

Link:[Link]

-

Medicinal Chemistry Applications (NOX2/CA Inhibitors)

Sources

The Pyrazole Sulfonamide Core: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemistry Professionals

Abstract

The pyrazole sulfonamide motif represents one of the most successful and versatile scaffolds in medicinal chemistry. Its unique combination of a five-membered aromatic pyrazole ring and a sulfonamide group bestows favorable physicochemical properties, enabling potent and selective interactions with a multitude of biological targets. This guide provides an in-depth analysis of the pyrazole sulfonamide core, from fundamental synthetic strategies and key structure-activity relationships (SAR) to its broad applications across various therapeutic areas, including anti-inflammatory, anticancer, and antidiabetic agents. We will explore the causality behind its success, provide validated experimental protocols, and offer insights into the future trajectory of this remarkable building block in drug development.

The Pyrazole Sulfonamide: A Fusion of Functionality

The power of the pyrazole sulfonamide scaffold lies in the synergistic interplay between its two core components. The pyrazole ring, an aromatic heterocycle with two adjacent nitrogen atoms, serves as a rigid and chemically stable core, offering multiple points for substitution to fine-tune steric and electronic properties.[1][2] One nitrogen atom is typically basic, while the other is neutral, allowing for diverse intermolecular interactions.[1]

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore, renowned for its ability to act as a hydrogen bond donor and acceptor.[3] Crucially, it is a well-established bioisostere for the carboxylic acid group.[4][5] This replacement can significantly enhance a molecule's pharmacokinetic profile by improving membrane permeability and metabolic stability while maintaining the key acidic interactions necessary for target binding.[5][6] The landmark success of Celecoxib, a selective COX-2 inhibitor, cemented the pyrazole sulfonamide as a "privileged scaffold" in the annals of drug discovery.[3][7][8]

Synthetic Strategies: Assembling the Core

The construction of pyrazole sulfonamide libraries is generally achieved through a convergent and modular synthetic approach. This allows for extensive diversification at multiple positions on the scaffold, facilitating rapid exploration of the chemical space during lead optimization. The general workflow involves the synthesis of a pyrazole core, followed by sulfonation and subsequent amidation.

General Synthetic Workflow

A common and reliable pathway begins with the synthesis of the pyrazole ring, often via a Knorr-type condensation, followed by the introduction of the sulfonyl chloride and final coupling with a desired amine.

Caption: General workflow for the synthesis of pyrazole sulfonamides.

Exemplary Protocol: Synthesis of a 3,5-Dimethyl-1H-pyrazole-4-sulfonamide Derivative

This protocol is a self-validating system adapted from established literature procedures, demonstrating a reliable method for generating the target scaffold.[1]

Part A: Synthesis of 3,5-Dimethyl-1H-pyrazole [1]

-

To a stirred solution of pentane-2,4-dione (1.0 eq) in methanol, add hydrazine hydrate (85%, 1.0 eq) dropwise at room temperature (25–35 °C).

-

Causality Note: This is an exothermic Knorr pyrazole synthesis. Controlling the addition of hydrazine prevents a runaway reaction. The dicarbonyl compound provides the C-C-C backbone, while hydrazine provides the N-N unit to form the five-membered ring.

-

Stir the reaction mixture for 2-4 hours. The reaction is typically quantitative.

-

Remove the solvent under reduced pressure to yield crude 3,5-dimethyl-1H-pyrazole, which can often be used in the next step without further purification.

Part B: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

-

Cool chlorosulfonic acid (3.0-4.0 eq) to 0 °C in an ice bath.

-

Slowly add 3,5-dimethyl-1H-pyrazole (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Causality Note: This is an electrophilic aromatic substitution. The C4 position of the pyrazole ring is electron-rich and susceptible to sulfonation. The large excess of chlorosulfonic acid serves as both reagent and solvent. Careful temperature control is critical to prevent side reactions and degradation.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Pour the reaction mixture carefully onto crushed ice. The product will precipitate as a solid.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain the pyrazole-4-sulfonyl chloride.

Part C: Synthesis of N-Aryl-3,5-dimethyl-1H-pyrazole-4-sulfonamide [1]

-

Dissolve the desired amine (e.g., 2-phenylethylamine, 1.05 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq) in a suitable solvent like dichloromethane (DCM).

-

Add a solution of the pyrazole-4-sulfonyl chloride (1.0 eq) in DCM dropwise at room temperature.

-

Causality Note: This is a standard nucleophilic substitution where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. The base is required to quench the HCl byproduct, driving the reaction to completion.

-

Stir the reaction for 12-16 hours at room temperature. Monitor completion by TLC.

-

Upon completion, wash the reaction mixture with cold water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure pyrazole-4-sulfonamide derivative.

Applications in Medicinal Chemistry: A Scaffold for All Targets

The versatility of the pyrazole sulfonamide core has led to its application against a wide array of biological targets. The ability to modify substituents on both the pyrazole and the sulfonamide nitrogen allows for precise tuning of the molecule's properties to fit different enzyme active sites.

Cyclooxygenase-2 (COX-2) Inhibitors

The most prominent success story is Celecoxib (Celebrex®), a selective COX-2 inhibitor used to treat inflammation and pain.[3][7] The sulfonamide moiety of Celecoxib inserts into a hydrophilic side pocket present in the COX-2 active site but not in the COX-1 isoform, which is the basis for its selectivity.[9] This structural insight sparked extensive research, leading to numerous analogs.[8][10]

Caption: Binding of a pyrazole sulfonamide inhibitor to the COX-2 enzyme.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The pyrazole core is an excellent "hinge-binding" motif, capable of forming key hydrogen bonds with the kinase hinge region. The sulfonamide can then be functionalized to interact with other regions of the ATP-binding pocket, enhancing potency and selectivity.[11][12]

-

LRRK2 Inhibitors: Pyrazole biaryl sulfonamides have been developed as potent and selective inhibitors of the G2019S mutant of Leucine-rich repeat kinase 2 (LRRK2), a target for Parkinson's disease.[11]

-

Abl/Bcr-Abl Inhibitors: Fused pyrazolo[4,3-e][11][12][13]triazine sulfonamides have shown activity against the Bcr-Abl fusion protein, a target in chronic myeloid leukemia.[12]

-

JNK and PI3K Inhibitors: Various pyrazole derivatives bearing a sulfonamide moiety have demonstrated potent inhibition of JNK kinases and PI3 kinases, which are involved in inflammation and cancer pathways.[14][15]

Carbonic Anhydrase (CA) Inhibitors

The sulfonamide group is the quintessential zinc-binding group for inhibiting carbonic anhydrases. Attaching it to a pyrazole scaffold allows for the development of potent and isoform-selective inhibitors for treating glaucoma, edema, and certain cancers.[2][16] Structure-activity relationship (SAR) studies have shown that substituents on the pyrazole ring can be modified to target specific isoforms like hCAII, hCAIX, and hCAXII.[16]

Antidiabetic Agents

Recent studies have highlighted acyl pyrazole sulfonamides as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[17] Inhibition of this enzyme can help manage type 2 diabetes mellitus.[17][18] The SAR for this class is highly dependent on the nature and position of substituents on the acyl group.[17]

| Compound ID | Target | Key Substituent | IC₅₀ (µM) | Reference |

| 5a | α-glucosidase | 4-Chloro-phenyl (acyl) | 1.13 ± 0.06 | [17] |

| ARN19689 | NAAA | Pyrazinyloxy-azabicyclooctane | 0.042 | [13] |

| Compound 11c | JNK Kinases | Diphenyl-pyrazole | (Potent Inhibition) | [14] |

| Compound 4k | hCAII | Fluorophenyl-pyrazole | 0.24 ± 0.18 | [16] |

| Celecoxib | COX-2 | Trifluoromethyl-pyrazole | ~0.04 (in vitro) | [8] |

Table 1: Representative examples of potent pyrazole sulfonamide inhibitors against various targets.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazole sulfonamide scaffold has yielded critical insights into the structural requirements for potent biological activity.

Caption: Key positions for substitution and their general impact on SAR.

-

Pyrazole C3 and C5 Positions: In diaryl pyrazoles like COX-2 inhibitors, the substituents at the 3 and 5 positions are critical for occupying hydrophobic pockets and establishing selectivity.[3][7] For some kinase inhibitors, a methyl group at the C5 position can reinforce a preferred perpendicular conformation of an adjacent phenyl ring, boosting potency.[11]

-

Sulfonamide Nitrogen (N): Substitution on the sulfonamide nitrogen is a primary route for diversification. These substituents can be tailored to interact with specific amino acid residues, improve solubility, or modify pharmacokinetic properties.

-

Bioisosteric Replacement: The sulfonamide moiety itself is a bioisostere of a carboxylic acid.[4] In some cases, acylsulfonamides or even tetrazoles can be used as alternative replacements to further modulate acidity and binding interactions.[6][19]

Future Outlook

The pyrazole sulfonamide scaffold is far from being fully exploited. Its proven track record and synthetic tractability ensure its continued prominence in drug discovery. Future efforts will likely focus on:

-

Multi-target Agents: Designing single molecules that can modulate multiple targets in a disease pathway, such as dual kinase/COX-2 inhibitors for cancer and inflammation.[15][20]

-

Targeting Protein-Protein Interactions: Moving beyond enzyme active sites to inhibit more challenging targets.

-

Covalent Inhibitors: Incorporating reactive "warheads" to achieve irreversible binding, a strategy gaining traction in kinase inhibitor design.

The pyrazole sulfonamide core is a testament to the power of scaffold-based drug design. Its elegant simplicity, combined with its chemical versatility, provides a robust foundation upon which medicinal chemists can continue to build the next generation of innovative therapeutics.

References

- Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). Journal of Medicinal Chemistry.

-

Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][11][12][13]triazines. (2014). PubMed. Available at:

- Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. (2024). Frontiers in Chemistry.

- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (N/A). Journal of Medicinal Chemistry.

- Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (N/A). ResearchGate.

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega.

- Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). RSC Advances.

- Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (2017). Future Science.

- Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022). RSC Medicinal Chemistry.

- Development of Novel 1,3,4‐Trisubstituted Pyrazole Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Targeting JNK Kinases. (N/A). ResearchGate.

- Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. (N/A). RSC Medicinal Chemistry.

- Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025). ACS Omega.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (N/A). Molecules.

- New Celecoxib Derivatives as Anti-Inflammatory Agents. (2007). Journal of Medicinal Chemistry.

- Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). Acta Pharmaceutica Sinica B.

- Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (2024). Bioorganic & Medicinal Chemistry.

- Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. (2025). Chemistry & Biodiversity.

- Sulfonamide compounds incorporating pyrazole with biological activities. (N/A). ResearchGate.

- Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. (2021). YouTube.

- A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2011). Fundamental & Clinical Pharmacology.

- Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. (N/A). ResearchGate.

- Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. (N/A). BUE Scholar.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (N/A). Molecules.

- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. drughunter.com [drughunter.com]

- 6. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1,2,4]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 17. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

Navigating the Acquisition of 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide: A Technical Guide for Researchers

For Immediate Release

Part 1: Commercial Unavailability and the Custom Synthesis Imperative

Initial investigations into the commercial availability of 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide (CAS No. 1017793-79-3) have revealed a significant market gap. Extensive searches of prominent chemical supplier catalogs yield no direct listings for this specific molecule. While structurally related compounds, such as various pyrazole-carboxylates and pyrazoles with different substitution patterns, are available, the target sulfonamide remains a custom synthesis proposition.

This necessitates a strategic shift for research teams from procurement to production, either through in-house synthesis or, more commonly, by engaging a specialized CRO. The latter approach offers access to dedicated expertise in synthetic chemistry, route optimization, and scale-up, mitigating the risks and resource allocation associated with de novo synthesis in a non-specialized laboratory.

Part 2: Strategic Sourcing through Custom Synthesis

The custom synthesis of 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide is a multi-step process that requires careful planning and execution. Researchers can engage with a variety of CROs that offer fee-for-service (FFS) or full-time equivalent (FTE) models for chemical synthesis.

Table 1: Leading Custom Chemical Synthesis Providers

| Company | Service Models | Specializations | Geographic Focus |

| Aragen Life Sciences | FFS, FTE | Key starting materials, intermediates, APIs | Global |

| Enamine | FFS, FTE | Scaffolds, intermediates, building blocks | Global |

| ChiroBlock | FFS, FTE | Complex and commercially unavailable compounds | Global |

| Otava Chemicals | FFS | Biologically active compounds, fluorescent dyes | Global |

| Apex Molecular | FFS, FTE | Medicinal chemistry support, highly potent APIs | US & Europe |

When approaching a CRO, it is crucial to provide a clear chemical structure, desired quantity, and purity specifications. The CRO will then conduct a feasibility analysis, which includes a literature search for known synthetic routes and an initial route design. This process typically results in a formal quotation detailing the proposed synthetic plan, estimated timeline, and cost.

Part 3: A Plausible Synthetic Pathway

Stage 1: Synthesis of the 3-bromo-1-ethyl-1H-pyrazole Core

The initial step involves the construction of the substituted pyrazole ring. A common and effective method is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, a brominated 1,3-dicarbonyl equivalent would be reacted with ethylhydrazine.

Caption: Stage 1: Pyrazole Ring Formation.

Stage 2: Introduction of the Sulfonamide Moiety

The second stage focuses on the installation of the sulfonamide group at the 4-position of the pyrazole ring. This is typically achieved through a two-step process: chlorosulfonation followed by amination.

Methodological & Application

Application Note: A Modular Approach to the Synthesis of GSK2795039 Analogs via Suzuki-Miyaura Coupling of 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide

Abstract

This application note provides a detailed, modular protocol for the synthesis of analogs of GSK2795039, a potent and selective NADPH oxidase 2 (NOX2) inhibitor.[1][2] The strategy hinges on the use of a key intermediate, 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide, as a versatile scaffold. A robust Suzuki-Miyaura cross-coupling reaction is employed to introduce a diverse range of aryl and heteroaryl moieties at the C3 position of the pyrazole ring, enabling the systematic exploration of the structure-activity relationship (SAR) for this important class of inhibitors. This guide is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and the development of novel therapeutics targeting oxidative stress-related pathologies.[3]

Introduction

GSK2795039, N-(1-Isopropyl-3-(1-methylindolin-6-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-methyl-1H-pyrazole-3-sulfonamide, has emerged as a critical pharmacological tool for investigating the role of NOX2 in various disease states, including neurodegenerative disorders, cardiovascular diseases, and inflammation.[1][3] The development of analogs of this compound is a key strategy for optimizing its pharmacokinetic and pharmacodynamic properties, such as improving metabolic stability and enhancing target specificity.[4]

The synthetic approach detailed herein focuses on a convergent strategy, utilizing 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide as a central building block. The bromine atom at the 3-position of the pyrazole ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is renowned for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives, making it an ideal choice for constructing a library of analogs.[5][6]

This document provides a step-by-step protocol for the synthesis of the key pyrazole sulfonamide intermediate and its subsequent use in Suzuki-Miyaura coupling reactions to generate a diverse set of analogs.

Materials and Equipment

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier |

| 1-Ethyl-1H-pyrazole | Reagent | Sigma-Aldrich |

| Chlorosulfonic acid | ACS Reagent | Sigma-Aldrich |

| Thionyl chloride | ReagentPlus®, ≥99% | Sigma-Aldrich |

| Ammonia solution (28% in water) | ACS Reagent | Sigma-Aldrich |

| 3-Bromo-1-ethyl-1H-pyrazole | (If not synthesized) | Combi-Blocks |

| Various Aryl/Heteroaryl Boronic Acids | >95% | Combi-Blocks, Sigma-Aldrich |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Strem Chemicals |

| Sodium carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific |

| 1,4-Dioxane | Anhydrous, 99.8% | Acros Organics |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |

| Deionized Water | In-house |

Equipment

-

Round-bottom flasks

-

Magnetic stir plates and stir bars

-

Reflux condensers

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass funnels and filter paper

-

Column chromatography setup (silica gel)

-

Standard laboratory glassware

-

Inert atmosphere setup (Nitrogen or Argon)

Experimental Protocols

Part 1: Synthesis of 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide

The synthesis of the key intermediate can be approached in a multi-step sequence starting from 1-ethyl-1H-pyrazole.

Step 1a: Bromination of 1-Ethyl-1H-pyrazole

This step introduces the bromine atom at the C3 position, which is crucial for the subsequent cross-coupling reaction.

-

To a stirred solution of 1-ethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield crude 3-bromo-1-ethyl-1H-pyrazole, which can be purified by column chromatography if necessary.

Step 1b: Sulfonylation and Amidation

This two-step, one-pot procedure installs the sulfonamide moiety at the C4 position.

-

In a round-bottom flask under an inert atmosphere, cool chlorosulfonic acid (5.0 eq) to 0 °C in an ice bath.

-

Slowly add 3-bromo-1-ethyl-1H-pyrazole (1.0 eq) to the cooled chlorosulfonic acid.[7]

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

-

Cool the reaction mixture back to room temperature and slowly add thionyl chloride (1.5 eq).[7] Heat the mixture again to 60-70 °C for 2 hours to form the sulfonyl chloride.

-

Carefully pour the cooled reaction mixture onto crushed ice.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the organic layer with cold water and brine.

-

The resulting solution of 3-bromo-1-ethyl-1H-pyrazole-4-sulfonyl chloride is then added dropwise to a cooled (0 °C) concentrated ammonia solution (excess).

-

Stir the mixture vigorously for 1-2 hours at room temperature.

-

Separate the organic layer, and extract the aqueous layer with fresh dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., ethyl acetate/hexanes gradient) to afford pure 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide.

Part 2: Suzuki-Miyaura Cross-Coupling for Analog Synthesis

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8]

Workflow for Analog Synthesis

Caption: General workflow for the synthesis of GSK2795039 analogs.

Detailed Protocol:

-

To a Schlenk tube or a round-bottom flask, add 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), and sodium carbonate (2.5 eq).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[8]

-

Add anhydrous 1,4-dioxane and water in a 4:1 ratio (v/v) via syringe. The reaction should be sufficiently dilute (e.g., 0.1 M with respect to the starting bromide).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure GSK2795039 analog.

Rationale for Key Parameters:

-

Catalyst: Pd(PPh₃)₄ is a reliable and versatile catalyst for Suzuki couplings. Other palladium sources and ligands (e.g., those from the Buchwald-Hartwig family) can also be effective, especially for challenging substrates.[8]

-

Base: Sodium carbonate is a commonly used inorganic base that is effective in activating the boronic acid for transmetalation.[6] Other bases like potassium carbonate or potassium phosphate can also be used.

-

Solvent System: The mixture of an organic solvent like 1,4-dioxane or DME with water is crucial for dissolving both the organic starting materials and the inorganic base.

Characterization of Analogs

The synthesized analogs should be thoroughly characterized to confirm their structure and purity.

Standard Characterization Techniques:

| Technique | Purpose |

| ¹H and ¹³C NMR | To confirm the chemical structure and identify the positions of protons and carbons. |

| LC-MS | To determine the purity of the compound and confirm its molecular weight. |

| HRMS | To obtain the exact mass of the compound, confirming its elemental composition. |

| FT-IR | To identify the presence of key functional groups (e.g., S=O and N-H stretches of the sulfonamide).[9] |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Inefficient catalytic turnover; decomposition of starting material or product. | Screen different palladium catalysts and ligands. Optimize reaction temperature and time. Ensure the inert atmosphere is maintained. |

| Debromination of Starting Material | Proto-deboronation of the boronic acid or reductive elimination from the palladium center. | Use a stronger base or a different solvent system. A tandem catalyst system may be required to avoid debromination.[10] |

| Formation of Homocoupled Boronic Acid Byproduct | Oxygen present in the reaction mixture. | Ensure the reaction setup is properly degassed and maintained under a strict inert atmosphere. |

| Difficult Purification | Byproducts with similar polarity to the desired product. | Optimize the chromatography conditions (solvent system, gradient). Consider recrystallization if the product is a solid. |

Conclusion

The synthetic strategy outlined in this application note provides a reliable and flexible platform for the generation of a diverse library of GSK2795039 analogs. By leveraging the versatility of the 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide intermediate and the robustness of the Suzuki-Miyaura cross-coupling reaction, researchers can efficiently explore the structure-activity relationships of this important class of NOX2 inhibitors. This modular approach facilitates the rapid development of new chemical entities with potentially improved therapeutic profiles.

References

-

Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. International Journal of Molecular Sciences. Available at: [Link]

-

General retrosynthetic analysis for synthesis of the GSK2795039-type... - ResearchGate. Available at: [Link]

-

NOX2 inhibitor GSK2795039 metabolite identification towards drug optimization. ResearchGate. Available at: [Link]

- Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety. Der Pharma Chemica.

-

Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties. Journal of Chemical Sciences. Available at: [Link]

-

(PDF) Synthesis, Characterization and Evaluation of New Pyrazoline Derivatives Containing Sulfonamide Moiety as Anti-Microbial and Anti-inflammatory Agents. ResearchGate. Available at: [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Scientific Reports. Available at: [Link]

-

Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]

-

Facile synthesis and characterization of novel pyrazole-sulfonamides and their inhibition effects on human carbonic anhydrase isoenzymes. ResearchGate. Available at: [Link]

-

Summary of GSK2795039 Pharmacokinetic Properties in Rat and Mouse. ResearchGate. Available at: [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available at: [Link]

- Method for preparing pyrazole sulfonamide derivatives. Google Patents.

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

-

Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry. Available at: [Link]

-

Chemical synthesis of a reported p47phox/p22phox inhibitor and characterization of its instability and irreproducible activity. Frontiers in Pharmacology. Available at: [Link]

-

Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor. Antioxidants & Redox Signaling. Available at: [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a ]pyrimidine derivatives. ResearchGate. Available at: [Link]

-

Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide

Welcome to the technical support center for 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility challenges encountered during experiments with this compound. As Senior Application Scientists, we have synthesized the following information to address potential issues and provide practical solutions.

Understanding the Molecule: 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide

Before delving into solubility enhancement techniques, it is crucial to understand the structural features of 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide that influence its solubility. The molecule possesses a pyrazole ring, a sulfonamide group, a bromine atom, and an ethyl group. The sulfonamide group, in particular, is known to have a significant impact on solubility, often exhibiting pH-dependent characteristics. The overall molecule has a moderate polarity, which can present challenges in both aqueous and non-polar organic solvents.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that may arise when working with 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide.

Q1: Why is my compound, 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide, showing poor solubility in common organic solvents?

A1: The limited solubility of 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide in certain organic solvents can be attributed to a combination of factors related to its molecular structure. The presence of the polar sulfonamide group (-SO₂NH₂) and the pyrazole ring with its nitrogen atoms allows for hydrogen bonding and dipole-dipole interactions. If the solvent cannot effectively participate in these interactions, the solute-solute interactions within the crystal lattice of the compound may be stronger than the solute-solvent interactions, leading to poor solubility.

Q2: I am observing precipitation of the compound when I change the pH of my solution. Why is this happening?

A2: The sulfonamide group in your compound is weakly acidic. This means it can donate a proton to become ionized at a sufficiently high pH. The ionized form is generally more soluble in aqueous and polar protic solvents due to ion-dipole interactions. Conversely, at lower pH, the sulfonamide group will be in its neutral, un-ionized form, which is less polar and therefore less soluble, potentially leading to precipitation.[1][2] This pH-dependent solubility is a common characteristic of sulfonamides.[1][2]

Q3: Can I improve the solubility by heating the solution?

A3: In many cases, yes. The solubility of most solid compounds, including many sulfonamides, increases with temperature.[3] This is because the dissolution process is often endothermic, meaning it absorbs heat. By increasing the temperature, you provide the energy needed to overcome the crystal lattice energy of the solid, allowing more of it to dissolve. However, it is crucial to ensure that your compound is thermally stable and does not degrade at elevated temperatures. Always perform a preliminary thermal stability test.

Q4: What is co-solvency and how can it help improve the solubility of my compound?

A4: Co-solvency is a technique where a mixture of solvents is used to increase the solubility of a solute.[4][5][6] A co-solvent is a water-miscible organic solvent that, when added to the primary solvent (often water or a buffer), can enhance the solubilization of poorly soluble compounds.[4][5][6][7] For 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide, a co-solvent can help by reducing the polarity of the solvent system, making it more compatible with the less polar parts of your molecule, thereby improving solubility. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4][8]

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed experimental protocols to systematically address and improve the solubility of 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide.

Issue 1: Low Solubility in a Single Organic Solvent

If you are struggling to dissolve your compound in a single organic solvent, a systematic solvent screening is the first logical step.

Protocol 1: Systematic Solvent Screening

-

Solvent Selection: Choose a range of solvents with varying polarities. A suggested list is provided in the table below.

-

Sample Preparation: Accurately weigh a small amount of 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide (e.g., 1-5 mg) into several vials.

-

Solvent Addition: Add a measured volume of each selected solvent to the vials (e.g., 0.1 mL increments).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: Visually inspect the vials for undissolved solid. If the solid has completely dissolved, add more compound until saturation is reached.

-

Quantification (Optional): To obtain quantitative solubility data, filter the saturated solutions and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Data Presentation: Solvent Screening Results (Hypothetical)

| Solvent | Polarity Index | Dielectric Constant | Observed Solubility (at 25 °C) |

| Methanol | 5.1 | 32.7 | Moderate |

| Ethanol | 4.3 | 24.5 | Moderate |

| Acetone | 5.1 | 20.7 | High |

| Acetonitrile | 5.8 | 37.5 | Moderate |

| Dichloromethane | 3.1 | 9.1 | Low |

| Ethyl Acetate | 4.4 | 6.0 | Low |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Very High |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Very High |

This table presents hypothetical data for illustrative purposes.

Issue 2: Compound Precipitation Upon pH Change

To overcome pH-dependent precipitation, you can either work at a pH where the compound is soluble or use a co-solvent system to maintain solubility across a wider pH range.

Protocol 2: pH-Solubility Profiling

-

Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

-

Solubility Determination: Determine the solubility of your compound in each buffer using the method described in Protocol 1.

-

Data Analysis: Plot the solubility as a function of pH to identify the pH range where your compound is most soluble. Due to the acidic nature of the sulfonamide group, you should observe an increase in solubility at higher pH values.

Visualization: pH-Solubility Relationship

Below is a diagram illustrating the expected relationship between pH and the solubility of a weakly acidic compound like a sulfonamide.

Caption: Expected effect of pH on the solubility of 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide.

Issue 3: Insufficient Solubility for a Specific Application

When a single solvent or pH adjustment is not sufficient, a co-solvent approach is a powerful strategy.

Protocol 3: Co-Solvent System Development

-

Co-solvent Selection: Choose a biocompatible and process-friendly co-solvent in which your compound has good solubility (e.g., ethanol, PEG 400).

-

Systematic Titration: Prepare a stock solution of your compound in the chosen co-solvent.

-

Titration: Titrate the stock solution with the primary solvent (e.g., water or buffer) while monitoring for any signs of precipitation.

-

Phase-Solubility Diagram: Plot the concentration of the compound against the percentage of the co-solvent to create a phase-solubility diagram. This will help you identify the optimal co-solvent concentration to maintain your desired compound concentration without precipitation.

Visualization: Co-solvency Workflow

The following diagram outlines the decision-making process for developing a co-solvent system.

Caption: A systematic workflow for enhancing solubility using co-solvents.

Advanced Strategies

For particularly challenging cases, more advanced techniques can be employed. These often require specialized equipment and expertise.

-

Solid Dispersions: This involves dispersing the compound in a solid hydrophilic carrier at the molecular level. Techniques like hot-melt extrusion or solvent evaporation can be used. This can significantly improve the dissolution rate and apparent solubility.[7][9]

-

Complexation: The use of complexing agents like cyclodextrins can encapsulate the poorly soluble drug molecule, increasing its apparent solubility in aqueous media.[8][10]

-

Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate.[9][10][11]

Summary and Recommendations

Improving the solubility of 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide requires a systematic and logical approach. We recommend starting with a comprehensive solvent screening to identify promising solvent systems. Subsequently, investigating the effects of pH and temperature can provide valuable insights. For many applications, a co-solvent system will likely offer the most practical and effective solution.

The workflow for solubility enhancement can be visualized as follows:

Caption: Overall strategy for improving the solubility of the target compound.

We trust this guide will be a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to contact our technical support team.

References

-

ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Available at: [Link]

-

ScienceDirect. (2025, July 31). Co-solvency: Significance and symbolism. Available at: [Link]

-

Slideshare. Cosolvency. Available at: [Link]

-

SpringerLink. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available at: [Link]

-

ResearchGate. (2025, August 9). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Available at: [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Available at: [Link]

-

Tabriz University of Medical Sciences. Solubility prediction of sulfonamides at various temperatures using a single determination. Available at: [Link]

-

Academia.edu. Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Available at: [Link]

-

SciELO. (2001). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Available at: [Link]

-

ACS Publications. (2022, August 4). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

-

Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available at: [Link]

-

National Center for Biotechnology Information. (2012, July 18). Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]

-

MWI Animal Health. pH and the Solubility of Antimicrobials in Drinking Water. Available at: [Link]

-

Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]

-

Taylor & Francis Online. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Available at: [Link]

-

CUTM Courseware. Solubility Enhancement Technique. Available at: [Link]

-

PubMed. (2002, April 23). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Available at: [Link]

-

International Scientific Journal of Engineering and Management. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Available at: [Link]

-

Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available at: [Link]

-

ResearchGate. pH-Induced solubility transition of sulfonamide-based polymers. Available at: [Link]

-

International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available at: [Link]

-

ACS Publications. Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations. Available at: [Link]

Sources

- 1. mwiah.com [mwiah.com]

- 2. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. admin.mantechpublications.com [admin.mantechpublications.com]

- 5. wisdomlib.org [wisdomlib.org]

- 6. Cosolvency | PPTX [slideshare.net]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wjbphs.com [wjbphs.com]

- 11. ascendiacdmo.com [ascendiacdmo.com]

Validation & Comparative

Comparative Handling and Performance Guide: Brominated Pyrazole Sulfonamides in Medicinal Chemistry

Executive Summary

Brominated pyrazole sulfonamides represent a privileged scaffold in drug discovery, particularly for COX-2 inhibition, kinase targeting, and anti-bacterial applications. While the sulfonamide moiety provides a critical hydrogen-bonding anchor, the bromine substituent modulates lipophilicity and fills hydrophobic pockets to enhance potency. However, this halogenation introduces specific handling challenges and safety profiles distinct from their chlorinated or non-halogenated analogs. This guide synthesizes safety data (SDS) with performance metrics to support rational compound selection.

Part 1: Safety Profile & Handling Protocols

Hazard Analysis (SDS Synthesis)

Brominated pyrazole sulfonamides generally exhibit higher lipophilicity than their non-halogenated precursors, facilitating skin absorption. The presence of the bromine atom, a "soft" halogen, can also increase reactivity toward nucleophiles under specific metabolic or synthetic conditions.

| Hazard Category | GHS Code | Description | Mechanistic Insight |

| Skin Irritation | H315 | Causes skin irritation | The sulfonamide group is acidic ( |

| Eye Irritation | H319 | Causes serious eye irritation | Crystalline micro-particles can cause mechanical abrasion and chemical irritation upon contact with mucous membranes. |

| STOT-SE | H335 | May cause respiratory irritation | Fine dusts are easily inhaled; the reactive sulfonamide nitrogen can irritate the respiratory epithelium. |

| Sensitization | H317 | May cause allergic skin reaction | Specific to certain analogs: Sulfonamides are known haptens. Bromination can alter protein binding kinetics, potentially influencing immunogenicity. |

Validated Handling Workflow

The following workflow integrates engineering controls with personal protective equipment (PPE) to mitigate the risks identified above.

Figure 1: Standardized safety workflow for handling halogenated sulfonamides. Note the specific requirement for "Halogenated Organic" waste streams due to the bromine content.

Part 2: Performance Comparison (Br vs. Cl vs. H)

The "Halogen Effect" in Pyrazole Sulfonamides

In medicinal chemistry, the choice between Bromine (Br), Chlorine (Cl), and Hydrogen (H) is rarely arbitrary. Bromine is significantly larger and more polarizable than chlorine, leading to distinct performance trade-offs.

Comparative Metrics Table: Data represents generalized SAR trends for pyrazole sulfonamide inhibitors (e.g., COX-2 or kinase models).

| Feature | Brominated (-Br) | Chlorinated (-Cl) | Non-Halogenated (-H) |

| Potency ( | High (+++) | Medium/High (++) | Low (+) |

| Lipophilicity ( | High (Increases membrane permeability) | Moderate | Low |

| Solubility (Aq) | Poor (< 10 | Moderate | Good |

| Metabolic Stability | Variable (Debromination risk) | High (Blocks oxidation) | Low (Prone to oxidation) |

| Halogen Bonding | Strong ( | Weak | None |

Scientific Rationale

-

Potency Driver: The bromine atom often occupies hydrophobic pockets in target proteins (e.g., the COX-2 side pocket). Its larger Van der Waals radius (1.85 Å vs. 1.75 Å for Cl) allows for tighter packing in larger cavities, often resulting in a 2-10x potency increase over chlorinated analogs [1].

-

Metabolic Liability: While chlorine is highly effective at blocking metabolic oxidation (e.g., preventing ring hydroxylation), bromine's carbon-halogen bond is weaker (

kJ/mol vs -

Solubility Challenge: Bromination significantly increases LogP. Without proper formulation (e.g., DMSO/Tween stocks), brominated pyrazoles may precipitate in aqueous assay buffers, leading to false negatives (see Protocol 3.1).

SAR Decision Logic

Use this logic flow to determine if a brominated scaffold is appropriate for your stage of research.

Figure 2: Strategic decision tree for selecting halogen substitutions during lead optimization.

Part 3: Validated Experimental Protocols

Protocol: Self-Validating Solubilization

Objective: To create a stable stock solution of hydrophobic brominated pyrazole sulfonamides without precipitation. Context: Brominated analogs often crash out upon dilution into aqueous media.

Materials:

-

Anhydrous DMSO (Grade

99.9%) -

Vortex Mixer

-

Sonicator bath

Step-by-Step Procedure:

-

Weighing: Weigh 10 mg of compound into a glass vial (avoid plastic, which can leach plasticizers into DMSO).

-

Primary Solubilization: Add sufficient anhydrous DMSO to reach a concentration of 10 mM or 50 mM.

-

Mechanical Dispersion: Vortex for 30 seconds.

-

Sonication (Critical Step): Sonicate at room temperature for 5 minutes.

-

Self-Validation Check: Hold the vial up to a light source. The solution must be completely transparent with no Tyndall effect (scattering of light by suspended particles). If hazy, continue sonication.

-

-

Aliquot & Freeze: Aliquot into single-use volumes to avoid freeze-thaw cycles, which promote crystal growth. Store at -20°C.

Protocol: Chemical Stability Assay (Forced Degradation)

Objective: Compare the hydrolytic stability of Br- vs. Cl- analogs. Context: Sulfonamide bonds are generally stable, but the pyrazole ring stability can be affected by electron-withdrawing halogens.

Procedure:

-

Preparation: Prepare 100

solutions of the Brominated and Chlorinated analogs in 1:1 MeOH:0.1 N HCl (Acidic stress) and 1:1 MeOH:0.1 N NaOH (Basic stress). -

Incubation: Incubate at 60°C for 4 hours.

-

Analysis: Analyze via LC-MS/MS.

-

Calculation:

-

Interpretation: If Br-analog degradation > 10% compared to Cl-analog, the C-Br bond may be labile under these conditions, indicating potential shelf-life issues.

-

References

-

Role of Halogens in Drug Design: Xu, Z., et al. (2011). Halogen Bonding in Protein–Ligand Interactions: Design, Synthesis, and Evaluation of Novel Halogenated Ligands. Journal of Medicinal Chemistry.

-

Metabolic Stability of Halogenated Compounds: Smith, D.A., et al. (2012). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups.[1][2] Royal Society of Chemistry.

-

Safety Data Sheet (Representative): Fisher Scientific. (2023).[3] Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazole-3-sulfonamide.

-

Sulfonamide Synthesis & Handling: BenchChem. (2025).[4] Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide

Executive Safety Summary

Compound Class: Halogenated Heterocyclic Sulfonamide Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335), and Potential Sensitization (Sulfonamide moiety).[1]

As a Senior Application Scientist, I often see researchers treat intermediate scaffolds like 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide with the same casualness as sodium chloride. This is a critical error. While the acute toxicity may appear moderate compared to cytotoxins, the sulfonamide functional group presents a specific immunological risk (sensitization) that requires a zero-tolerance approach to dermal contact.

This guide moves beyond generic "wear gloves" advice to provide a precision PPE strategy based on the compound's physical properties and common solvation workflows.

PART 1: The PPE Matrix (Operational Standards)

This matrix defines the minimum acceptable barrier protection. It is designed to be self-validating: if you cannot meet these criteria, do not handle the compound.

| Protection Zone | Standard Protocol (Solid Handling) | Advanced Protocol (Solution/Synthesis) | Technical Rationale |

| Hand Protection | Double Nitrile Gloves (Outer: >0.11 mm, Inner: Standard) | Laminate / Barrier Gloves (If dissolved in DMSO/DMF) | Sulfonamides are potential sensitizers. Double gloving provides a visual breach indicator. Note: Nitrile is permeable to DMSO in <10 mins. |

| Eye Protection | Safety Glasses w/ Side Shields (ANSI Z87.1 / EN166) | Chemical Goggles (Indirect Venting) | Fine crystalline powders can bypass side shields in static-rich environments (weighing). |

| Respiratory | Fume Hood (Certified) Face velocity: 0.3–0.5 m/s | N95 / P3 Respirator (If hood unavailable or cleaning spills) | Prevents inhalation of dust which triggers mucosal irritation (H335). |

| Body Defense | Lab Coat (High-Neck) Cotton/Poly blend | Tyvek® Sleeve Covers Disposable | Covers the "wrist gap" between glove and coat where dust accumulation is common. |

PART 2: Operational Protocols (The "How" & "Why")

Phase 1: Weighing & Solid Transfer

The highest risk of exposure occurs here due to electrostatic dispersion of the powder.

-

Engineering Control Check: Verify fume hood sash is at the safe working height (usually 18 inches). Confirm airflow using a tissue strip test (visual validation).

-

Static Mitigation: Use an antistatic gun or polonium strip if available. Pyrazole derivatives often carry static charge, causing "jumping" during weighing.

-

The "Bridge" Technique: Never transport the open container across the lab. Weigh inside the hood. If the balance is external, use a sealed secondary container for transport.

-

Glove Inspection: Perform an air-inflation test on nitrile gloves before donning to detect micro-pinholes.

Phase 2: Solubilization & Synthesis

Once dissolved, the risk profile shifts from inhalation to rapid dermal absorption.

-

Solvent Awareness: This compound is likely soluble in polar aprotic solvents (DMSO, DMF).

-

Critical Insight: Standard nitrile gloves degrade rapidly in DMF/DMSO. If handling solutions, wear Silver Shield/Laminate gloves or change nitrile gloves immediately upon any splash (Splash < 1 min breakthrough).

-

-

Waste Segregation: Do not mix with oxidizing agents. Sulfonamides can react to form unstable intermediates under strong oxidative stress.

Phase 3: Decontamination & Doffing

Most exposures occur when taking PPE off.

-

Solvent Wash: Wipe the exterior of reagent bottles with a damp tissue (ethanol/water) before returning them to storage.

-

Glove Removal: Use the "Beak Method" (pinch and pull) to ensure the outer surface never touches skin.

-

Hand Hygiene: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any trace residue).

PART 3: Visualization (Safe Handling Workflow)

The following diagram illustrates the "Zero-Contact" workflow required for this compound.

Caption: Decision logic for PPE selection based on physical state and solvent carrier. Note the escalation to Laminate gloves for permeating solvents.

PART 4: Emergency Response & Disposal

Accidental Exposure[2][3]

-

Eye Contact: Flush immediately for 15 minutes .[1][2][3] Do not use neutralization agents.

-

Skin Contact: Wash with soap and water.[1][2][3][4][5] Do not use ethanol to wash skin; it acts as a vehicle, driving the sulfonamide deeper into the dermis.

-

Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

Disposal Protocol

-

Solid Waste: Dispose of as "Hazardous Organic Solid."

-

Liquid Waste: Segregate into "Halogenated Organic Waste" (due to the Bromine atom) or "Non-Halogenated" depending on the solvent volume, but strictly keep away from oxidizers.

-

Destruction: High-temperature incineration is the preferred method to break down the stable pyrazole ring and sulfonamide bond.

References

-

PubChem. (2025).[6] Ethyl 3-bromo-1H-pyrazole-4-carboxylate Compound Summary (Analogous Hazard Data). National Library of Medicine. [Link]

-

Kimberly-Clark Professional. (2023).[1][7] Chemical Resistance Guide for Nitrile Gloves. [Link]

-

National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

-

Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132). [Link]

Sources

- 1. fishersci.at [fishersci.at]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. aksci.com [aksci.com]

- 6. ethyl 3-bromo-1H-pyrazole-4-carboxylate | C6H7BrN2O2 | CID 56956181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. thermofishersci.in [thermofishersci.in]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.